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Compound of Interest

Compound Name: JNJ-42153605

Cat. No.: B15620964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical findings for JNJ-42153605, a

positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), with

relevant alternative compounds. The data presented is based on published literature and is

intended to facilitate the replication and extension of these findings.

Comparative Efficacy in Preclinical Models of
Antipsychotic Activity
JNJ-42153605 has been evaluated in several rodent models that are predictive of

antipsychotic efficacy. The following tables summarize the quantitative data from a key

preclinical study that compared JNJ-42153605 with another mGluR2 PAM (JNJ-40411813), an

orthosteric mGluR2/3 agonist (LY404039), and a 5-HT2A antagonist (ritanserin).[1]

Table 1: Effect on Spontaneous and Induced Hyperlocomotion in Mice[1]
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Compound
Spontaneous
Locomotion

Phencyclidine
(PCP)-induced
Hyperlocomoti
on

Scopolamine-
induced
Hyperlocomoti
on

d-
Amphetamine-
induced
Hyperlocomoti
on

JNJ-42153605 Inhibited Inhibited Inhibited No effect

JNJ-40411813 Inhibited Inhibited Inhibited No effect

LY404039 Inhibited Inhibited Inhibited No effect

Ritanserin Inhibited Inhibited No effect No effect

Table 2: Efficacy in Other Preclinical Models[1]

Compound
Conditioned Avoidance
Behavior (Rats)

2,5-dimethoxy-4-
methylamphetamine
(DOM)-induced Head
Twitches (Rats)

JNJ-42153605 Inhibited Antagonized

JNJ-40411813 Inhibited Antagonized

LY404039 Inhibited Antagonized

Ritanserin No effect Not Reported

Table 3: In Vivo Potency of JNJ-42153605

Experimental
Model

Endpoint
ED₅₀ / Effective
Dose

Species

Phencyclidine-induced

Hyperlocomotion

Reversal of

hyperlocomotion
5.4 mg/kg (s.c.) Mice

Sleep-Wake EEG
Inhibition of REM

sleep
3 mg/kg (p.o.) Rat
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Key Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are the

protocols for two key experiments used to characterize the preclinical antipsychotic-like profile

of JNJ-42153605.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
This model is widely used to screen for potential antipsychotic drugs. PCP, an NMDA receptor

antagonist, induces a hyperlocomotor state in rodents that is considered to be a model of

psychosis-like symptoms.

Animals: Male C57BL/6 mice are typically used. Animals should be housed in a temperature-

and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access

to food and water.

Apparatus: Locomotor activity is measured in automated activity monitors (e.g., transparent

polycarbonate cages equipped with infrared beams).

Procedure:

Habituation: On the test day, mice are placed individually into the activity chambers and

allowed to habituate for a period of 30-60 minutes.

Drug Administration:

The test compound (e.g., JNJ-42153605, vehicle, or a comparator drug) is administered

via the intended route (e.g., subcutaneous, s.c.).

After a specified pretreatment time (e.g., 30 minutes), PCP (typically 3-5 mg/kg) or saline

is administered.

Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a

set period, usually 60-90 minutes, immediately following PCP administration.

Data Analysis: The total locomotor activity counts are collected and analyzed. The effect of

the test compound is evaluated by comparing the PCP-induced increase in locomotion in the
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compound-treated group to the vehicle-treated group. Data are often expressed as the dose

required to produce a 50% reversal of the PCP effect (ED₅₀).

Sleep-Wake Electroencephalography (EEG) in Rats
This paradigm is used to assess the central effects of a compound on sleep architecture.

Changes in sleep patterns, particularly REM sleep, can be indicative of a compound's

mechanism of action.

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

Surgical Implantation of Electrodes:

Animals are anesthetized, and sterile surgical techniques are used to implant electrodes for

recording EEG and electromyography (EMG).

EEG electrodes (e.g., stainless steel screws) are typically placed over the frontal and parietal

cortices.

EMG electrodes (e.g., stainless steel wires) are inserted into the nuchal muscles to record

muscle tone.

The electrode assembly is secured to the skull with dental cement.

Animals are allowed a recovery period of at least one week.

Procedure:

Habituation: Rats are habituated to the recording chambers and tethered to the recording

cables for several days before the experiment.

Baseline Recording: A baseline EEG/EMG recording is typically performed for 24 hours to

establish normal sleep-wake patterns.

Drug Administration: On the test day, the compound (e.g., JNJ-42153605 or vehicle) is

administered at the beginning of the light or dark cycle.
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Data Collection: EEG and EMG signals are continuously recorded for at least 6-8 hours post-

dosing.

Data Analysis:

The recordings are scored manually or automatically in epochs (e.g., 10-30 seconds) into

different sleep-wake states: wakefulness, non-REM (NREM) sleep, and REM sleep.

Key parameters analyzed include the latency to and duration of each sleep stage, and the

number of transitions between stages.

Visualizations
mGluR2 Signaling Pathway
JNJ-42153605 is a positive allosteric modulator of the mGluR2 receptor. This receptor is a G-

protein coupled receptor (GPCR) that, upon activation, initiates an intracellular signaling

cascade.
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Simplified mGluR2 signaling cascade.
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Experimental Workflow: Phencyclidine-Induced
Hyperlocomotion Assay
The following diagram outlines the key steps in the PCP-induced hyperlocomotion experiment.
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Workflow for the PCP-induced hyperlocomotion experiment.

Logical Relationship of Comparative Compounds
This diagram illustrates the mechanistic relationship between JNJ-42153605 and the

comparator compounds based on their primary targets.
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Mechanistic relationship of the compared compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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